6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one
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Overview
Description
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one typically involves a multi-step process. One common method is the tandem Prins spirocyclization reaction. This reaction involves the use of aldehydes and alkenes in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature conditions . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The spirocyclic structure allows for further cyclization reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron trifluoride etherate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while nucleophilic substitution can yield a variety of substituted derivatives.
Scientific Research Applications
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]: This compound shares a similar spirocyclic structure but differs in the core ring system.
4-Methyl-1,2,3,4-tetrahydrospiro[quinoline-2-cyclohexane]: Another spirocyclic compound with different substituents and ring systems.
Uniqueness
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is unique due to its specific combination of a chromane and pyran ring system, along with the presence of a nitro group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one is a compound that belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of this compound is C12H11N1O4 with a molecular weight of 233.22 g/mol. The presence of the nitro group and the spirocyclic structure contributes to its unique chemical properties.
1. Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study indicated that derivatives of chromane compounds showed promising results in reducing oxidative stress in cellular models, suggesting that this compound may possess similar capabilities .
2. Antibacterial Activity
The antibacterial activity of this compound has also been explored. Studies have shown that spiro compounds can exhibit significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | TBD |
Escherichia coli | 20 | TBD |
3. Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with cell cycle progression.
Case studies have shown that derivatives with spirocyclic structures can effectively target cancer cells through multiple mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation.
Case Studies
- Study on Antioxidant Activity : A study conducted by Alsayari et al. highlighted the antioxidant properties of chromane derivatives, noting their effectiveness in reducing oxidative stress markers in vitro .
- Antibacterial Evaluation : Research published in MDPI examined the antibacterial effects of various nitro-substituted chromanes against common pathogens. The study found that these compounds exhibited lower MIC values compared to traditional antibiotics .
- Anticancer Mechanisms : A recent investigation into the anticancer effects of spiro compounds revealed their ability to induce apoptosis in breast cancer cell lines through caspase activation and disruption of mitochondrial membrane potential .
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
6-nitrospiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C13H13NO5/c15-11-8-13(3-5-18-6-4-13)19-12-2-1-9(14(16)17)7-10(11)12/h1-2,7H,3-6,8H2 |
InChI Key |
JLAZDTRTXIBWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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